molecular formula C10H14N2O4 B12869491 Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate

Katalognummer: B12869491
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: DMAXXOBCFFZUQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a suitable diamine and a carboxylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1,3-diamino-3-oxopropyl)phosphonic acid
  • (1,3-diamino-3-oxopropyl)-ethylphosphinic acid

Uniqueness

Methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate stands out due to its unique combination of functional groups and the furan ring structure

Eigenschaften

Molekularformel

C10H14N2O4

Molekulargewicht

226.23 g/mol

IUPAC-Name

methyl 5-(1,3-diamino-3-oxopropyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-5-6(10(14)15-2)3-8(16-5)7(11)4-9(12)13/h3,7H,4,11H2,1-2H3,(H2,12,13)

InChI-Schlüssel

DMAXXOBCFFZUQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(O1)C(CC(=O)N)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.